molecular formula C16H18FNO B13055294 1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine

1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine

Cat. No.: B13055294
M. Wt: 259.32 g/mol
InChI Key: DIJMPSLMNLGMNA-UHFFFAOYSA-N
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Description

1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine is an organic compound that features a fluorinated phenyl group attached to a methoxyphenyl moiety, linked through a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 4-hydroxybenzaldehyde, undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate to form 4-methoxybenzaldehyde.

    Introduction of the Fluorophenyl Group: The 4-methoxybenzaldehyde is then subjected to a nucleophilic aromatic substitution reaction with 2-fluorobenzyl bromide in the presence of a base like sodium hydride to yield 4-[(2-fluorophenyl)methoxy]benzaldehyde.

    Formation of the Propylamine Chain: The 4-[(2-fluorophenyl)methoxy]benzaldehyde is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride. This intermediate is then converted to the corresponding bromide using phosphorus tribromide.

    Final Coupling: The bromide intermediate undergoes a nucleophilic substitution reaction with ammonia or an amine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The aromatic rings can be hydrogenated under high pressure in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of fully hydrogenated aromatic rings.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that 1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine may exhibit various biological activities, particularly as a ligand in receptor binding studies. The presence of the fluorinated phenyl group enhances its binding affinity and selectivity toward specific biological targets, making it a candidate for therapeutic applications in treating conditions such as depression and anxiety.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Receptor Binding Studies

  • Mechanism of Action : Interaction studies involving this compound focus on its binding affinity to various receptors, which helps elucidate its mechanism of action. The fluorinated component may enhance interactions with biological targets, pivotal in drug development.
  • Case Study : In vitro studies have demonstrated that compounds similar to this compound can selectively bind to serotonin receptors, which are crucial in mood regulation.

Medicinal Chemistry

  • Therapeutic Potential : The compound's structural features suggest potential use in developing medications for psychiatric disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological evaluation.
  • Comparative Analysis : A comparison with structurally similar compounds reveals that the unique combination of a fluorinated phenyl group and methoxy substitution may enhance pharmacological profiles compared to other amines.

Synthesis and Optimization

  • Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions, emphasizing the need for careful control of reaction conditions to achieve high yields and purity. Various synthetic routes have been explored, highlighting its complexity and potential for optimization.

Mechanism of Action

The mechanism of action of 1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated phenyl group can enhance binding affinity and selectivity towards these targets, while the methoxyphenyl moiety can modulate the compound’s overall pharmacokinetic properties. The propylamine chain allows for proper orientation and interaction within the binding site, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)propan-1-amine: Lacks the fluorine atom, which may result in different binding affinities and pharmacokinetic properties.

    1-(4-Fluorophenyl)propan-1-amine: Lacks the methoxy group, which can affect its overall chemical reactivity and biological activity.

    1-(4-[(2-Chlorophenyl)methoxy]phenyl)propan-1-amine: Similar structure but with a chlorine atom instead of fluorine, which can lead to different electronic and steric effects.

Uniqueness

1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine is unique due to the presence of both the fluorinated phenyl and methoxyphenyl groups, which can provide a balance of electronic and steric properties. This combination can enhance its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in various research applications.

Biological Activity

1-(4-[(2-Fluorophenyl)methoxy]phenyl)propan-1-amine, also known by its CAS number 1019114-12-5, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₁₈FNO
  • Molecular Weight : 259.32 g/mol
  • CAS Number : 1019114-12-5

Antidepressant Activity

Research has indicated that compounds similar to this compound exhibit potential antidepressant-like effects. A study evaluating various analogs demonstrated that modifications in the molecular structure, such as the introduction of fluorine groups, can significantly influence their activity on serotonin and norepinephrine reuptake inhibition. This suggests a possible mechanism through which this compound may exert antidepressant effects by enhancing monoaminergic neurotransmission .

Antimicrobial Activity

The antimicrobial properties of this compound have not been extensively studied; however, related compounds with similar structures have shown promising results against various bacterial strains. For instance, certain methoxy-substituted phenyl derivatives have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that this compound could possess similar properties .

Antioxidant Activity

Preliminary studies suggest that the compound may exhibit antioxidant properties. The presence of methoxy groups in the structure is often associated with enhanced radical scavenging activity. This could imply that this compound might protect cellular components from oxidative damage, which is a contributing factor in various diseases .

Case Studies

A recent study synthesized several derivatives of phenylpropanamines and evaluated their biological activities. Among these, compounds with para-substituted methoxy groups showed enhanced activity against specific targets, suggesting that structural modifications can lead to improved pharmacological profiles .

In another investigation focusing on the structure-activity relationship (SAR), it was found that introducing a fluorine atom at the ortho position of the phenyl ring could either enhance or diminish biological activity depending on the specific target receptor . This highlights the importance of molecular configuration in determining the efficacy of similar compounds.

Comparative Analysis Table

Compound Activity MIC (µg/mL) Notes
1-(4-Methoxyphenyl)-2-methylpropan-2-amineAntibacterial>100 (B. subtilis)Related structure
1-(4-Methoxyphenyl)propan-2-oneAntifungal<125 (E. coli)Similar properties
1-(4-[2-Fluorophenyl]methoxy)phenylpropan-1-amineAntioxidantN/APotential based on structure

Properties

Molecular Formula

C16H18FNO

Molecular Weight

259.32 g/mol

IUPAC Name

1-[4-[(2-fluorophenyl)methoxy]phenyl]propan-1-amine

InChI

InChI=1S/C16H18FNO/c1-2-16(18)12-7-9-14(10-8-12)19-11-13-5-3-4-6-15(13)17/h3-10,16H,2,11,18H2,1H3

InChI Key

DIJMPSLMNLGMNA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)OCC2=CC=CC=C2F)N

Origin of Product

United States

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